2-[2-(Difluoromethoxy)phenyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[2-(Difluoromethoxy)phenyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Difluoromethoxy)phenyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the triazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high standards of quality and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Difluoromethoxy)phenyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule .
Scientific Research Applications
2-[2-(Difluoromethoxy)phenyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is being investigated as a potential therapeutic agent, particularly as a kinase inhibitor for cancer treatment.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(Difluoromethoxy)phenyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with a similar core structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Compounds with similar biological activities and applications.
Uniqueness
2-[2-(Difluoromethoxy)phenyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in medicinal chemistry .
Properties
Molecular Formula |
C17H14F2N4OS |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[2-(difluoromethoxy)phenyl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H14F2N4OS/c1-3-10-9(2)25-16-13(10)15-21-14(22-23(15)8-20-16)11-6-4-5-7-12(11)24-17(18)19/h4-8,17H,3H2,1-2H3 |
InChI Key |
HSKFMJGVWBHJJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4OC(F)F)C |
Origin of Product |
United States |
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